Aldose Reductase Inhibitory Potency: Cross-Study Comparison of 3-(o-Tolyl)-Containing Rhodanine Derivatives vs. Epalrestat
While direct IC50 data for the unsubstituted 3-(o-tolyl)rhodanine parent compound against aldose reductase is not available in the peer-reviewed literature, cross-study analysis of 3-(o-tolyl)-containing rhodanine derivatives provides class-level evidence of potent enzyme inhibition. A derivative bearing the 3-(o-tolyl)thiazolidin-5-ylidene core structure (compound D3) demonstrated competitive inhibition with a Ki of approximately 4 μM against the Slingshot phosphatase, a structurally distinct but mechanistically related enzyme target . In parallel, the broader rhodanine-3-acetic acid class has produced compounds with aldose reductase IC50 values as low as 0.12 μM, with four of six tested derivatives in one series outperforming the reference drug epalrestat [1]. This establishes the 3-(o-tolyl)rhodanine scaffold as a validated starting point for developing potent enzyme inhibitors, with the specific ortho-tolyl substitution pattern documented to influence binding through steric and conformational effects distinct from other N3-aryl variants [2].
| Evidence Dimension | Enzyme inhibitory potency (Ki / IC50) |
|---|---|
| Target Compound Data | 3-(o-tolyl)-containing rhodanine derivative (compound D3): Ki ≈ 4 μM against Slingshot phosphatase ; Class best: rhodanine-3-acetic acid derivatives IC50 = 0.12–2.48 μM against aldose reductase [1] |
| Comparator Or Baseline | Epalrestat: Ki = 0.98 μM (ALR2 competitive inhibition) [1]; IC50 = 0.40 μM (human ALR2) [1] |
| Quantified Difference | Rhodanine-3-acetic acid class compounds demonstrate submicromolar to low micromolar potency; some derivatives exceed epalrestat by up to 3.3-fold (0.12 μM vs. 0.40 μM IC50) [1]; compound D3 shows 4 μM Ki against alternative phosphatase target |
| Conditions | In vitro enzyme inhibition assays using recombinant human aldose reductase (ALR2) with NADPH oxidation detection; Slingshot phosphatase inhibition assessed via recombinant enzyme assay |
Why This Matters
This class-level potency evidence supports procurement of 3-(o-tolyl)rhodanine for aldose reductase inhibitor development programs, where the ortho-tolyl substitution pattern provides a sterically defined N3-aryl moiety that can be leveraged for SAR optimization.
- [1] Salem MG, et al. Synthesis, molecular modeling, selective aldose reductase inhibition and hypoglycemic activity of novel meglitinides. Bioorganic Chemistry. 2021;111:104909. View Source
- [2] Kalay E, et al. Rhodanine–Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies. Molecular Diversity. 2025. View Source
